REACTION_CXSMILES
|
B.[C:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([NH:10][CH2:11]OC)=[O:9])#[N:3].[O:17]1[CH2:21]CC[CH2:18]1>>[NH2:3][CH2:2][CH2:4][C:5]1[CH:6]=[C:7]([CH:14]=[CH:15][CH:16]=1)[C:8]([NH:10][CH2:11][CH2:18][O:17][CH3:21])=[O:9]
|
Name
|
|
Quantity
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467 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
3-(cyanomethyl)-N-(methoxymethyl)benzamide
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Quantity
|
14.57 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C=C(C(=O)NCOC)C=CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after which time the solvent was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The resultant mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 minutes after which time it
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product 20 was purified by column chromatography on silica gel using an elution gradient of dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |